molecular formula C10H7NO3 B1450592 2-(Furan-3-yl)nicotinic acid CAS No. 1824387-99-6

2-(Furan-3-yl)nicotinic acid

Cat. No.: B1450592
CAS No.: 1824387-99-6
M. Wt: 189.17 g/mol
InChI Key: UXHCYBJJLOVNEZ-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)nicotinic acid is an organic compound that features both a furan ring and a nicotinic acid moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the nicotinic acid moiety is a pyridine ring with a carboxylic acid group at the 3-position

Properties

IUPAC Name

2-(furan-3-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHCYBJJLOVNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=COC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)nicotinic acid typically involves the coupling of a furan derivative with a nicotinic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a nicotinic acid halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides, critical for modifying solubility and bioactivity.

Reaction Type Reagents/Conditions Products Yield Key Observations
Esterification Methanol, H₂SO₄ (catalytic)Methyl 2-(furan-3-yl)nicotinate85% Acid-catalyzed conditions prevent furan ring decomposition.
Amidation Thionyl chloride, then NH₃/amine2-(Furan-3-yl)nicotinamide or substituted amides70–92% Amide derivatives show enhanced thermal stability compared to esters.
Coupling Reactions EDC/HOBt, DMF, room temperaturePeptide conjugates (e.g., with amino acids)65–78% Coupling efficiency depends on steric hindrance from the furan substituent.

Example: Reaction with furfurylamine under microwave irradiation (DMF, 100°C) yields N-furfuryl-2-(furan-3-yl)nicotinamide, a precursor for antimicrobial agents .

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitutions, predominantly at the 5-position due to electronic directing effects.

Reaction Type Reagents/Conditions Products Yield Key Observations
Nitration HNO₃/H₂SO₄, 0°C2-(5-Nitro-furan-3-yl)nicotinic acid58% Nitration occurs selectively at the furan ring; pyridine remains intact.
Bromination Br₂, CHCl₃, FeCl₃2-(5-Bromo-furan-3-yl)nicotinic acid72% Bromination enhances hydrophobicity for membrane permeability studies.

Cycloaddition Reactions

The furan ring acts as a diene in Diels-Alder reactions, enabling the synthesis of polycyclic systems.

Reaction Type Reagents/Conditions Products Yield Key Observations
Diels-Alder Maleic anhydride, toluene, refluxEndo-adduct with bicyclic oxanorbornene structure63% Regioselectivity influenced by electron-withdrawing pyridine group.

Decarboxylation and Functionalization

Controlled decarboxylation generates reactive intermediates for further derivatization.

Reaction Type Reagents/Conditions Products Yield Key Observations
Decarboxylation CuO, quinoline, 200°C2-(Furan-3-yl)pyridine81% Retains furan ring integrity; useful for coordination chemistry.
Grignard Addition RMgX, THF, −78°CAlkyl/aryl-substituted nicotinic acid derivatives55–68% Limited by sensitivity of the furan ring to strong bases.

Metal-Catalyzed Cross-Couplings

The pyridine and furan rings enable participation in palladium-catalyzed reactions.

Reaction Type Reagents/Conditions Products Yield Key Observations
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives (e.g., 2-(furan-3-yl)-5-phenylnicotinic acid)76%Boronic acid partners must tolerate the acidic carboxylic acid group.
Heck Reaction Pd(OAc)₂, P(o-tol)₃, NEt₃Alkenylated products (e.g., 2-(furan-3-yl)-5-styryl-nicotinic acid)60%Limited by competing decarboxylation under harsh conditions.

Comparative Reactivity with Analogues

Compound Reactivity Profile Key Differences
2-(Furan-2-yl)nicotinic acidFaster electrophilic substitution due to better conjugation in furan-2-yl isomer Furan-3-yl isomer shows lower regioselectivity in Diels-Alder reactions.
2-(Thiophen-3-yl)nicotinic acidHigher stability under acidic conditions but lower solubility in polar solvents Thiophene’s sulfur atom enables distinct metal-coordination behavior.

Mechanistic Insights

  • Furan Ring Reactivity : The electron-donating nature of the furan oxygen enhances electrophilic substitution at the 5-position, while steric effects from the pyridine ring limit accessibility .

  • Carboxylic Acid Influence : The –COOH group directs metal-catalyzed reactions (e.g., Suzuki coupling) to the para-position on the pyridine ring.

Scientific Research Applications

2-(Furan-3-yl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)nicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The furan ring and nicotinic acid moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

2-(Furan-3-yl)nicotinic acid can be compared with other similar compounds, such as:

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

    Nicotinic acid: The parent compound with a pyridine ring and a carboxylic acid group.

    2-(Thiophen-3-yl)nicotinic acid: A similar compound where the furan ring is replaced with a thiophene ring.

The uniqueness of this compound lies in its combination of the furan ring and nicotinic acid moiety, which imparts distinct chemical and biological properties .

Biological Activity

2-(Furan-3-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a furan ring, which may enhance its pharmacological properties compared to traditional nicotinic acid derivatives. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-(Furan-3-yl)pyridine-3-carboxylic acid
  • Molecular Formula : C10H9NO3
  • Molecular Weight : 189.18 g/mol

This compound combines the properties of both furan and pyridine moieties, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in numerous physiological processes, including neurotransmission and modulation of inflammatory responses. The compound's ability to act as a selective modulator of nAChRs suggests potential applications in pain management and inflammation reduction.

Key Mechanisms:

  • Nicotinic Acetylcholine Receptor Modulation : Enhances neurotransmission without directly activating orthosteric sites.
  • Anti-inflammatory Effects : Demonstrated through inhibition of pro-inflammatory cytokines.
  • Antinociceptive Activity : Potential to alleviate pain in various models.

Antinociceptive and Anti-inflammatory Properties

Recent studies have highlighted the antinociceptive and anti-inflammatory effects of related compounds that share structural similarities with this compound. For instance, research on similar furan derivatives has shown significant efficacy in reducing pain and inflammation in rodent models through mechanisms involving nAChR modulation .

StudyCompoundModelFindings
Prokopenko et al., 2010PAM-2 (related furan derivative)Carrageenan-induced inflammatory painSignificant reduction in paw edema and mechanical allodynia
MDPI Review, 2024Pyridine derivativesVarious cancer cell linesEnhanced antiproliferative activity against HeLa and A549 cells

Antiproliferative Activity

The antiproliferative effects of pyridine derivatives suggest that this compound may also exhibit similar properties. In vitro studies have shown that modifications in the pyridine structure can lead to improved inhibition of cancer cell growth .

Case Studies

  • Inflammatory Pain Model : In a study assessing PAM-2, a compound structurally related to this compound, it was found to significantly alleviate pain in mice subjected to inflammatory stimuli. This was measured through paw diameter changes and mechanical thresholds .
  • Cancer Cell Lines : Research indicated that certain derivatives with furan rings exhibited lower IC50 values against HeLa and MDA-MB-231 cell lines, suggesting strong potential for anticancer applications .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Furan-3-yl)nicotinic acid, and how can regioselectivity be ensured during substitution?

  • Methodological Answer : Substituted nicotinic acids are typically synthesized via organolithium additions to pyridyl-oxazolines. For example, 4-substituted analogs can be prepared by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., phenyllithium), followed by air oxidation and deprotection . To ensure regioselectivity at the furan-3-yl position, steric and electronic effects of the furan ring must be considered. Computational modeling (DFT) or directing-group strategies (e.g., using ortho-directing substituents) can guide substitution patterns.

Q. How should researchers handle and characterize this compound to minimize decomposition during storage?

  • Methodological Answer : Stability data for related compounds (e.g., 2-furancarboxylic acid) indicate sensitivity to light, heat, and moisture. Store the compound in amber glass vials under inert gas (N₂/Ar) at –20°C. Characterize purity via HPLC (C18 column, 0.1% formic acid in H₂O/MeCN gradient) and confirm structural integrity using FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H NMR (furan protons at δ 6.2–7.4 ppm) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : UHPLC/LTQ-Orbitrap-MS with electrospray ionization (ESI⁻) is recommended for high sensitivity. Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% acetic acid in H₂O/MeCN. Calibrate using deuterated internal standards (e.g., d₄-nicotinic acid) to correct for matrix effects. Limit of quantification (LOQ) can reach 0.1 ng/mL in plasma .

Advanced Research Questions

Q. How does the furan ring influence the electronic properties and reactivity of this compound in redox reactions?

  • Methodological Answer : The electron-rich furan ring increases electron density at the pyridine nitrogen, altering redox behavior. Cyclic voltammetry (CV) in 0.1 M H₂SO₄ shows an oxidation peak near +0.8 V (vs. Ag/AgCl) for the furan moiety. Compare with unsubstituted nicotinic acid (+0.5 V) to assess electronic effects. Reaction with peroxomonosulfate (HSO₅⁻) in acidic media follows second-order kinetics (first-order in substrate and oxidant), with a rate constant (~10⁻³ M⁻¹s⁻¹) influenced by furan’s resonance stabilization .

Q. What strategies can resolve discrepancies in thermodynamic data (e.g., sublimation enthalpy) for this compound?

  • Methodological Answer : Use isothermal thermogravimetry (TGA) coupled with differential scanning calorimetry (DSC) to measure sublimation enthalpy (ΔsubH). For nicotinic acid analogs, discrepancies arise from polymorphic forms or residual solvents. Pre-dry samples under vacuum (24 h, 60°C) and validate via X-ray powder diffraction (XRPD). Compare results with computational predictions (e.g., COSMO-RS) to identify outliers .

Q. How can researchers assess the mutagenic potential of this compound given limited toxicological data?

  • Methodological Answer : Conduct Ames tests (OECD 471) using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 mix). For in silico screening, use QSAR models (e.g., Derek Nexus) to predict genotoxicity based on structural alerts (e.g., α,β-unsaturated carbonyl groups). Cross-validate with analogs: niflumic acid (a nicotinic acid derivative) shows no mutagenicity in IARC/NTP databases, suggesting low risk .

Contradictions and Data Gaps

  • Stability : notes a lack of decomposition data, while reports stability under inert conditions. Researchers should assume instability in oxidizing environments and conduct accelerated stability studies (40°C/75% RH for 6 months).
  • Toxicity : Acute toxicity data are absent; extrapolate from structurally related compounds (e.g., 2-furancarboxylic acid) and prioritize in vivo assays (OECD 423) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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